N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide
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Overview
Description
ADBICA N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from ADBICA, a synthetic cannabinoid that has been identified in herbal blends. The compound is known for its structural similarity to other aminoalkylindoles, which are known to potently activate cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADBICA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of ADBICA. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of ADBICA N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The compound is then purified using techniques such as chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: ADBICA N-(5-hydroxypentyl) metabolite can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Parent compound (ADBICA).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ADBICA N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of ADBICA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the physiological effects associated with cannabinoid receptor activation .
Comparison with Similar Compounds
- ADB-PINACA N-(5-hydroxypentyl) metabolite
- ADBICA N-(4-hydroxypentyl) metabolite
- ADB-PINACA N-(4-hydroxypentyl) metabolite
Comparison: ADBICA N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the pentyl chain. This structural feature distinguishes it from other similar compounds, which may have hydroxylation at different positions or different substituents on the indole ring. The specific position of the hydroxyl group can influence the compound’s metabolic stability and interaction with cannabinoid receptors .
Properties
CAS No. |
2460433-27-4 |
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Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) |
InChI Key |
ICYIIRAAIJKCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO |
Origin of Product |
United States |
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